molecular formula C15H14N4OS B263793 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline

Cat. No. B263793
M. Wt: 298.4 g/mol
InChI Key: FDMATHAJJDNNRY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline, also known as BODIPY, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. BODIPY is widely used in various fields such as biology, chemistry, and materials science.

Mechanism of Action

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has a unique mechanism of action that allows it to function as a fluorescent probe. When 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline is excited by light, it undergoes a transition to a higher energy state. As it returns to its ground state, it emits light at a specific wavelength, which can be detected and measured. The emission wavelength of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline can be tuned by modifying its chemical structure, making it a versatile tool for scientific research.
Biochemical and Physiological Effects:
4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has been shown to have minimal toxicity and is well-tolerated by living cells and organisms. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has also been used to study the uptake and distribution of drugs and other molecules in living systems.

Advantages and Limitations for Lab Experiments

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has several advantages over other fluorescent probes, including high quantum yield, photostability, and tunable emission wavelength. However, 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has some limitations, including its sensitivity to pH and the potential for quenching by other molecules in the sample. Careful experimental design and optimization are necessary to ensure accurate and reliable results.

Future Directions

There are several future directions for the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in scientific research. One area of interest is the development of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline-based sensors for the detection of specific biomolecules in living cells and tissues. Another area of interest is the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in the development of new materials for optoelectronic and sensing applications. Finally, the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in combination with other imaging techniques, such as MRI and PET, may provide new insights into the structure and function of living systems.
Conclusion:
4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline is a versatile fluorescent dye that has found widespread use in scientific research. Its unique properties make it a valuable tool for the detection and imaging of various analytes and biological molecules. While there are some limitations to its use, careful experimental design and optimization can ensure accurate and reliable results. The future directions for the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in scientific research are promising, and continued research in this area is likely to yield new insights and applications.

Synthesis Methods

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline can be synthesized using various methods, including the condensation of 2,1,3-benzothiadiazole-5-carbaldehyde with dimethylaniline in the presence of a Lewis acid catalyst. The reaction takes place under mild conditions and produces high yields of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the direct functionalization of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline.

Scientific Research Applications

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various analytes, including metal ions, biomolecules, and gases. 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline is also used as a labeling agent for biological molecules such as proteins, DNA, and RNA. In addition, 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has been used to develop fluorescent sensors for imaging and tracking biological processes in living cells.

properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-N-[4-(dimethylamino)phenyl]methanimine oxide

InChI

InChI=1S/C15H14N4OS/c1-18(2)12-4-6-13(7-5-12)19(20)10-11-3-8-14-15(9-11)17-21-16-14/h3-10H,1-2H3/b19-10+

InChI Key

FDMATHAJJDNNRY-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/[N+](=C\C2=CC3=NSN=C3C=C2)/[O-]

SMILES

CN(C)C1=CC=C(C=C1)[N+](=CC2=CC3=NSN=C3C=C2)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=CC2=CC3=NSN=C3C=C2)[O-]

Origin of Product

United States

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